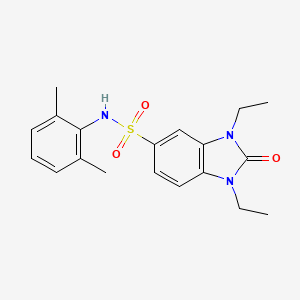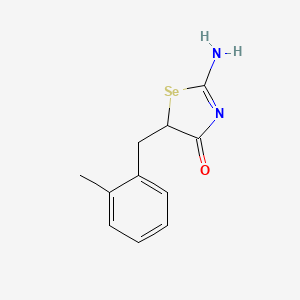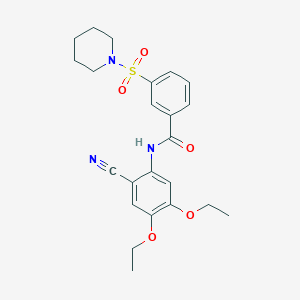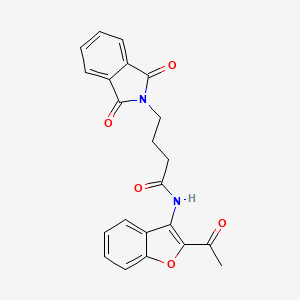![molecular formula C28H22N2O2 B11501377 2-Phenyl-4-piperidinonaphtho[2,3-g]quinoline-6,11-dione](/img/structure/B11501377.png)
2-Phenyl-4-piperidinonaphtho[2,3-g]quinoline-6,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4-(piperidin-1-yl)-6,11-dihydro-1-azatetracene-6,11-dione is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by a tetracyclic structure with a piperidine ring and phenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-(piperidin-1-yl)-6,11-dihydro-1-azatetracene-6,11-dione typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aniline derivative with a diketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as Lewis acids, and may involve heating under reflux conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-(piperidin-1-yl)-6,11-dihydro-1-azatetracene-6,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted analogs with different functional groups attached to the piperidine or phenyl rings.
Scientific Research Applications
2-Phenyl-4-(piperidin-1-yl)-6,11-dihydro-1-azatetracene-6,11-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-phenyl-4-(piperidin-1-yl)-6,11-dihydro-1-azatetracene-6,11-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-phenyl-4-(piperidin-1-yl)-butane: Another compound with a piperidine ring and phenyl group, but with a different core structure.
Imidazole derivatives: Compounds with a similar heterocyclic structure but different functional groups and properties.
Uniqueness
2-Phenyl-4-(piperidin-1-yl)-6,11-dihydro-1-azatetracene-6,11-dione is unique due to its tetracyclic structure and the presence of both a piperidine ring and a phenyl group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H22N2O2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-phenyl-4-piperidin-1-ylnaphtho[2,3-g]quinoline-6,11-dione |
InChI |
InChI=1S/C28H22N2O2/c31-27-19-11-5-6-12-20(19)28(32)22-16-25-23(15-21(22)27)26(30-13-7-2-8-14-30)17-24(29-25)18-9-3-1-4-10-18/h1,3-6,9-12,15-17H,2,7-8,13-14H2 |
InChI Key |
TVPNNMPBKFQPBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC3=CC4=C(C=C32)C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-Nitrophenyl)-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11501300.png)
![N-{4-[1-(3-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B11501301.png)


![N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}-3-methylbenzamide](/img/structure/B11501320.png)
![5-(2-chlorophenyl)-3-phenyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11501321.png)

![Diethyl 2,6-diamino-4-(3-chloro-4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11501328.png)
![7-(3-hydroxyphenyl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B11501340.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B11501367.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-ethylthieno[2,3-b]thiophene-2-carboxamide](/img/structure/B11501372.png)
![N-[4-(cyanomethyl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B11501375.png)

